Omeprazole Acid Methyl Ester

Descripción

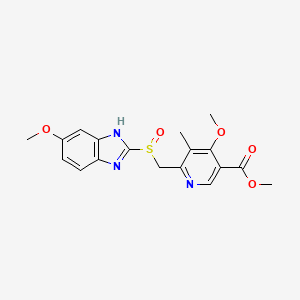

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-10-15(19-8-12(16(10)25-3)17(22)26-4)9-27(23)18-20-13-6-5-11(24-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGWLKSVKMHJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858256 | |

| Record name | Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-83-0 | |

| Record name | Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Omeprazole Acid Methyl Ester

Stereoselective Synthesis and Chiral Resolution Techniques

The separation of omeprazole's enantiomers is primarily achieved through classical resolution of the racemate. These methods involve converting the enantiomers into diastereomers, which possess different physical properties and can be separated by techniques like fractional crystallization or chromatography.

Enantioselective Esterification Approaches

A key strategy for resolving racemic omeprazole (B731) involves its conversion into a mixture of diastereomeric esters. This is achieved by reacting the racemic sulfoxide (B87167) with a single enantiomer of a chiral acid.

Detailed research findings show that racemic omeprazole can be derivatized before esterification to facilitate the resolution. In one established, albeit labor-intensive, process, racemic omeprazole is first reacted with formaldehyde (B43269) to introduce a hydroxymethyl group on the benzimidazole (B57391) nitrogen. whiterose.ac.uk This intermediate is then converted to a chloromethyl derivative using thionyl chloride. whiterose.ac.uk Subsequently, this chlorinated intermediate undergoes O-alkylation with an enantiomerically pure chiral acid, such as (S)-mandelic acid, to form a mixture of diastereomeric esters. whiterose.ac.uk

These diastereomers, having distinct physical properties, can then be separated. While fractional crystallization is a common method, chromatographic separation has also been employed. whiterose.ac.uk A significant challenge with this method is the inherent sensitivity of the omeprazole molecule, which can be prone to decomposition and racemization, necessitating rapid processing of the separated fractions. whiterose.ac.uk After separation, the desired diastereomeric ester is hydrolyzed under basic conditions to cleave the chiral auxiliary, yielding the optically pure omeprazole enantiomer. whiterose.ac.uk

One documented scale-up attempt using this multi-step process started with 40 kg of racemic omeprazole and ultimately produced about 900 g of each enantiomer with an optical purity of 96% enantiomeric excess (e.e.), highlighting the complexity and resource intensity of this approach. whiterose.ac.uk

Table 1: Diastereomeric Esterification for Omeprazole Resolution

| Chiral Resolving Acid | Key Intermediates | Separation Method | Final Step | Reported Purity | Reference |

|---|---|---|---|---|---|

| (S)-Mandelic Acid | Hydroxymethyl-omeprazole, Chloromethyl-omeprazole, Diastereomeric mandeloyl esters | Chromatography | Base-catalyzed hydrolysis | 96% e.e. | whiterose.ac.uk |

Diastereomeric Salt Formation for Chiral Resolution

Another widely used classical resolution technique is the formation of diastereomeric salts. This method involves reacting the racemic mixture with a chiral resolving agent, typically a chiral amine for an acidic compound or a chiral acid for a basic one. pharmtech.cominnovareacademics.in Since omeprazole is a weak base, it can be resolved through salt formation with chiral acids. However, a more frequently cited method involves forming diastereomeric salts with chiral amines. google.com

In this process, racemic omeprazole is treated with an enantiomerically pure chiral amine in a suitable solvent system. google.com The resulting diastereomeric salts have different solubilities, allowing one to crystallize preferentially from the solution. The selection of the solvent is crucial for efficient resolution; alcohols such as methanol (B129727), ethanol (B145695), isopropanol, and isobutanol are often preferred. google.com

The resolution is a dynamic process where the diastereomeric excess (d.e.) of the crystals can increase over time. google.com Once the desired d.e. is achieved, the solid salt is filtered. google.com The enantiomerically enriched omeprazole is then recovered by dissolving the diastereomeric salt in an acidic solution to break the salt bond, followed by extraction with a suitable organic solvent. google.com This method is often favored in industrial applications due to its relative simplicity and scalability. pharmtech.com

Table 2: Diastereomeric Salt Formation for Omeprazole Resolution

| Resolving Agent Type | Principle | Preferred Solvents | Separation Method | Reference |

|---|---|---|---|---|

| Chiral Amines | Forms diastereomeric salts with racemic omeprazole, exploiting differences in solubility. | Methanol, Ethanol, Propanol, Isopropanol | Fractional Crystallization | google.com |

| Chiral Acids (e.g., Mandelic Acid) | Forms diastereomeric salts with racemic sulfoxides. | Acetonitrile (MeCN) | Fractional Crystallization | whiterose.ac.uk |

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique that relies on the difference in reaction rates between enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. pubtexto.com For omeprazole and related sulfoxides, both enzymatic and chemical kinetic resolution methods have been explored.

Enzymatic Kinetic Resolution: Lipases are the most utilized enzymes for kinetic resolution due to their wide substrate specificity, high stereoselectivity, and operational stability. pubtexto.comalmacgroup.com These enzymes can catalyze the enantioselective hydrolysis of racemic esters or the reverse reaction, transesterification. pubtexto.com In the context of omeprazole, a racemic ester intermediate could be subjected to lipase-catalyzed hydrolysis. The lipase (B570770) would selectively hydrolyze one enantiomer of the ester to the corresponding alcohol at a much faster rate than the other, allowing for the separation of the unreacted ester (enriched in one enantiomer) from the alcohol product (the other enantiomer). pubtexto.comnih.gov The intrinsic limitation of this technique is a maximum theoretical yield of 50% for the desired enantiomer. pubtexto.com

Chemical Kinetic Resolution: Chemical methods for the kinetic resolution of sulfoxides have also been developed. One approach is the oxidative kinetic resolution using chiral oxidizing agents, such as chiral 2-sulfonyloxaziridines. researchgate.net In this process, one enantiomer of the racemic sulfoxide is preferentially oxidized to the corresponding sulfone, allowing the unreacted sulfoxide enantiomer to be recovered with high optical purity. nih.gov Another method involves the enantioselective reduction of a racemic sulfoxide. For instance, certain DMSO reductase enzymes have been shown to selectively reduce the (S)-enantiomer of a racemic sulfoxide to the corresponding sulfide, leaving the (R)-enantiomer unreacted and thus resolved. whiterose.ac.uknih.gov

Table 3: Kinetic Resolution Strategies for Chiral Sulfoxides

| Method | Catalyst/Reagent | Principle | Potential Application | Reference |

|---|---|---|---|---|

| Enzymatic Hydrolysis | Lipases (e.g., from Candida rugosa) | Enantioselective hydrolysis of a racemic ester. | Resolution of a racemic omeprazole ester intermediate. | pubtexto.comnih.gov |

| Oxidative Kinetic Resolution | Chiral 2-Sulfonyloxaziridines | Enantioselective oxidation of one sulfoxide enantiomer to a sulfone. | Resolution of racemic omeprazole. | researchgate.net |

| Reductive Kinetic Resolution | DMSO Reductases | Enantioselective reduction of one sulfoxide enantiomer to a sulfide. | Resolution of racemic omeprazole. | whiterose.ac.uknih.gov |

Chemical Reactivity and Mechanistic Investigations of Omeprazole Acid Methyl Ester

Hydrolysis Kinetics and Mechanisms of the Ester Bond

The hydrolysis of Omeprazole (B731) Acid Methyl Ester involves the cleavage of the ester bond to yield the corresponding carboxylic acid and methanol (B129727). This reaction is significantly influenced by pH, temperature, and the solvent system, and its kinetics are intrinsically linked to the stability of the core benzimidazole (B57391) sulfoxide (B87167) structure.

Influence of pH on Hydrolytic Degradation Pathways

The stability of the omeprazole structure is profoundly dependent on pH. The molecule is known to be labile in acidic conditions but possesses greater stability in alkaline environments. nih.gov This characteristic directly governs the hydrolysis of the methyl ester.

Acid-Catalyzed Hydrolysis : In acidic media, the reaction is complicated by the rapid degradation of the entire molecule. The protonation of the pyridine (B92270) nitrogen initiates a cascade of reactions, leading to the formation of a sulfenic acid and a cyclic sulfenamide (B3320178) intermediate. nih.govscispace.com While acid catalysis can facilitate ester hydrolysis, the degradation of the omeprazole core is often the more prominent pathway at low pH, making controlled hydrolysis to the carboxylic acid challenging under these conditions.

Base-Catalyzed Hydrolysis (Saponification) : The hydrolysis of the ester is more controllably achieved under alkaline conditions. In a process analogous to the alkaline hydrolysis of the corresponding amide, the ester undergoes saponification to form the carboxylate salt. scispace.comrjpbcs.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the ester's carbonyl carbon. This method is preferred in synthetic applications to generate the carboxylic acid intermediate, which can then be decarboxylated to produce omeprazole. rjpbcs.com

Temperature and Solvent Effects on Ester Hydrolysis

Temperature and solvent are critical parameters in controlling the rate and outcome of the hydrolysis of Omeprazole Acid Methyl Ester.

Temperature : As with most chemical reactions, an increase in temperature accelerates the rate of ester hydrolysis. In synthetic procedures described in patent literature for the related amide hydrolysis, reactions are often heated (e.g., to 50°C) to ensure completion in a reasonable timeframe. rjpbcs.com However, excessive heat can also promote the degradation of the heat-sensitive sulfoxide structure.

Solvent : The choice of solvent affects the solubility of the reactants and the stability of the transition state. Hydrolysis is typically performed in aqueous mixtures with organic co-solvents like methanol or ethanol (B145695) to ensure the solubility of the ester. The polarity of the solvent can influence the reaction kinetics, with polar protic solvents like water being active participants in the hydrolysis mechanism.

The following table summarizes the general conditions and influencing factors for the hydrolysis of this compound.

Table 1: Factors Influencing Hydrolysis of this compound| Parameter | Effect on Hydrolysis | Mechanistic Implication |

|---|---|---|

| Low pH (Acidic) | Accelerates ester hydrolysis but also promotes rapid degradation of the core structure. | Protonation of the pyridine ring initiates rearrangement, competing with ester hydrolysis. nih.gov |

| High pH (Alkaline) | Favors controlled saponification to the carboxylate salt. | Nucleophilic attack of hydroxide on the ester carbonyl is the primary pathway. rjpbcs.com |

| Increased Temperature | Increases the rate of hydrolysis. | Provides activation energy for the reaction; can also increase degradation. |

| Solvent System | Affects solubility and reaction rates. | Typically aqueous/alcoholic mixtures are used to solvate the ester and hydroxide ions. |

Identification of Hydrolysis Products and Reaction Intermediates

The primary products of the complete hydrolysis of the ester bond are 2-(5'-methoxy-2'-benzimidazolylsulfinyl)-2-(3,5-dimethyl-4-methoxypyridyl)acetic acid (or its carboxylate salt) and methanol . rjpbcs.com

The carboxylic acid is itself a key, albeit often unstable, intermediate. In subsequent synthetic steps, this acid can be isolated as a salt or subjected to thermolysis (heating in solution), which induces decarboxylation to yield the final omeprazole molecule. scispace.comrjpbcs.com Under harsh hydrolytic conditions (e.g., strong acid), other degradation products characteristic of the omeprazole core, such as sulfides and various benzimidazole derivatives, may also be formed. scispace.com

Transesterification Reactions with Various Alcohols

Transesterification is a chemical reaction that exchanges the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., ethanol, propanol) to form the corresponding ethyl or propyl ester, with methanol as a byproduct.

This process can be catalyzed by either acids or bases. researchgate.net

Acid-Catalyzed Transesterification : Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol.

Base-Catalyzed Transesterification : Involves an alkoxide (e.g., ethoxide) acting as a nucleophile in an addition-elimination mechanism. To drive the equilibrium towards the desired product, the reactant alcohol is typically used in large excess as the solvent.

While the transesterification of benzimidazole-based esters is a known reaction, specific studies detailing this transformation for this compound with a variety of alcohols are not widely documented in the scientific literature. google.com However, based on general principles of organic chemistry, the reaction is chemically feasible, provided the conditions are carefully controlled to avoid degradation of the sulfoxide core.

Derivatization Reactions and Functional Group Transformations

The carboxylic acid functionality, accessible via the hydrolysis of this compound, serves as a handle for various derivatization reactions. Likewise, the ester itself can be directly converted into other functional groups.

Amidation and Amine Coupling Reactions

One of the most significant transformations of this compound is its conversion to an amide, a reaction known as aminolysis. This reaction is essentially the reverse of the amide hydrolysis described in certain omeprazole synthesis patents. scispace.comrjpbcs.com

The reaction involves treating the methyl ester with a primary or secondary amine. This nucleophilic substitution at the carbonyl carbon results in the formation of the corresponding N-substituted 2-(5'-methoxy-2'-benzimidazolylsulfinyl)-2-(3,5-dimethyl-4-methoxypyridyl)acetamide and methanol.

The reaction can be performed under various conditions:

Direct Aminolysis : Heating the methyl ester with a neat amine can directly yield the amide. The use of a catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can accelerate this process. researchgate.net

Acid-Catalyzed Aminolysis : Simple acids like acetic acid have been shown to catalyze the aminolysis of unactivated methyl esters. rhhz.net

Two-Step Procedure : A more common industrial approach involves first hydrolyzing the ester to the carboxylic acid, as described in section 3.1, and then coupling the acid with an amine using standard peptide coupling reagents (e.g., carbodiimides like EDC) to form the amide bond.

The following table outlines representative conditions for amidation.

Table 2: Synthetic Pathways for Amidation| Pathway | Reactants | Typical Conditions | Product |

|---|---|---|---|

| Direct Aminolysis | This compound, Amine (e.g., Benzylamine) | Neat reactants, heat, optional catalyst (e.g., DBU). researchgate.net | Corresponding Amide |

| Acid-Catalyzed Aminolysis | This compound, Amine | Acetic acid catalyst, heat. rhhz.net | Corresponding Amide |

| Hydrolysis then Coupling | this compound -> Carboxylic Acid -> Amine | 1. NaOH/H₂O, heat. 2. Coupling agent (e.g., EDC), Amine. | Corresponding Amide |

Acid-Catalyzed Rearrangements and Cyclization Mechanisms

The acid-catalyzed rearrangement of proton pump inhibitors (PPIs) is a cornerstone of their mechanism of action and a primary pathway for their degradation in acidic environments. Omeprazole and its derivatives are known to be acid-labile. scispace.com The established mechanism begins with the protonation of the benzimidazole nitrogen, which facilitates an intramolecular nucleophilic attack by the pyridine nitrogen onto the C2 carbon of the benzimidazole ring. ju.edu.jo This forms a spiro intermediate that subsequently rearranges to a sulfenic acid. The sulfenic acid is the key reactive intermediate that can then cyclize to form a cationic cyclic sulfenamide, the active species that covalently inhibits the H⁺/K⁺-ATPase enzyme. ju.edu.joju.edu.jo

The rate and pathway of this degradation are highly dependent on the electronic nature of the substituents on both the pyridine and benzimidazole rings. nih.gov In the case of this compound, the pyridine ring is substituted with a methyl ester group (-COOCH₃). This group is electron-withdrawing, which decreases the electron density of the pyridine ring and reduces the basicity of the pyridine nitrogen.

This reduced basicity is expected to disfavor the initial protonation steps and slow down the rate of the subsequent intramolecular attack compared to omeprazole itself. Studies comparing the degradation rates of lansoprazole, omeprazole, and pantoprazole (B1678409) have shown that such substituent effects significantly influence stability. nih.gov

| Compound | Relative Rate of Degradation | Key Substituent Difference |

|---|---|---|

| Lansoprazole | Fastest | Trifluoroethoxy group |

| Omeprazole | Intermediate | Methoxy group |

| Pantoprazole | Slowest | Difluoromethoxy group |

Data in this table is based on the general order of degradation reported in scientific literature. nih.gov

Furthermore, research on omeprazole degradation has shown that in the presence of alcohols like ethanol under acidic conditions, corresponding ethyl ester impurities can be formed. google.com This suggests that under certain protic acidic conditions, the parent carboxylic acid (carboxyomeprazole) could potentially undergo esterification, or a transesterification reaction could occur if the methyl ester were subjected to prolonged exposure to a different alcohol.

Solid-State Reactivity and Transformations

The solid-state properties of active pharmaceutical ingredients and their intermediates, such as polymorphism, thermal stability, and degradation, are critical for drug development and manufacturing. While specific solid-state characterization of this compound is not extensively documented, the behavior of the parent compound, omeprazole, provides a valuable reference model.

Thermoanalytical studies on omeprazole show that it undergoes thermal decomposition. Differential Scanning Calorimetry (DSC) thermograms of omeprazole typically show a melting endotherm around 155-160°C, which is often immediately followed by an exothermic decomposition event. researchgate.net Investigations have revealed that this thermal behavior can be highly dependent on the heating rate; slower heating rates can induce decomposition at lower temperatures (around 135°C), suggesting that decomposition products may lower the melting point. nih.gov

| Analysis Technique | Observed Event | Approximate Temperature Range (°C) | Reference |

|---|---|---|---|

| DSC | Melting (Endotherm) | 155 - 160 | researchgate.net |

| DSC | Decomposition (Exotherm) | > 160 | researchgate.net |

| TGA/DSC | Dehydration (for hydrate (B1144303) forms) | ~60 - 120 | nih.govresearchgate.net |

| TGA | Mass Loss (Decomposition) | Starts ~135 - 150 | nih.gov |

Note: The exact temperatures can vary based on factors like heating rate, atmosphere, and crystalline form.

The solid-state reactivity of this compound would also be influenced by atmospheric conditions, such as humidity. The dehydration and subsequent transformations of hydrated crystalline forms are well-known phenomena for omeprazole salts and can lead to changes in stability and crystallinity. nih.govresearchgate.net

Advanced Analytical Method Development and Characterization of Omeprazole Acid Methyl Ester

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis

Chromatographic techniques are fundamental in separating Omeprazole (B731) Acid Methyl Ester from its parent compound, other related substances, and potential impurities. The optimization of these methods is critical for ensuring the accuracy and reliability of quantitative analysis and purity assessments.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Omeprazole and its related substances, including the acid methyl ester. Method development often focuses on reversed-phase chromatography, which provides robust and reproducible separations.

Detailed research findings indicate that C8 or C18 columns are frequently employed for the separation of omeprazole and its impurities. chromatographyonline.combanglajol.info The optimization of a purity testing method can involve a quality-by-design approach, systematically varying parameters such as pH, temperature, and gradient time to achieve a robust separation. chromatographyonline.com For instance, a typical method might use a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer, such as phosphate buffer, with the pH adjusted to a neutral or slightly alkaline value (e.g., pH 7.4 or 7.6) to ensure the stability and appropriate retention of the analytes. banglajol.infomolnar-institute.com Detection is commonly performed using a UV detector set at a wavelength where omeprazole and its derivatives exhibit strong absorbance, typically around 302 nm or 303 nm. chromatographyonline.combanglajol.info

Table 1: Example of Optimized HPLC Method Parameters for Omeprazole and Related Substances

| Parameter | Condition | Source |

|---|---|---|

| Column | Novapak C18 (250 x 4.6 mm, 5µm) | banglajol.info |

| Mobile Phase | Phosphate Buffer (pH 7.4) : Acetonitrile (60:40 v/v) | banglajol.info |

| Flow Rate | 1.0 mL/min | banglajol.info |

| Detection | UV at 302 nm | banglajol.info |

| Retention Time | 7.71 min | banglajol.info |

The linearity of such methods is established over a specific concentration range, ensuring that the detector response is proportional to the analyte concentration. banglajol.info For example, linearity for omeprazole has been demonstrated in ranges of 20-60 ppm with high correlation coefficients (r² approaching 1.0000). banglajol.info

Gas Chromatography (GC) Applications for Volatile Derivatives

While Omeprazole Acid Methyl Ester is not inherently volatile enough for direct analysis by Gas Chromatography (GC), the technique is highly applicable for analyzing volatile derivatives or for quantifying residual volatile organic solvents used during the manufacturing process. asianpubs.org

For the analysis of the compound itself, a derivatization step would be necessary to convert the non-volatile ester into a form suitable for GC. This process is common in the analysis of similar molecules, such as fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com The derivatization typically involves esterification to increase volatility. nih.gov Once derivatized, the sample can be analyzed using a capillary GC system. A common setup involves a polar stationary phase column, like a PEG-20M, which is effective for separating ester compounds. asianpubs.org The analysis uses a temperature-programmed mode to ensure the efficient elution of all components and a Flame Ionization Detector (FID) for quantification. asianpubs.org

Table 2: General GC Parameters for Analysis of Volatile Methyl Esters

| Parameter | Condition | Source |

|---|---|---|

| Column | PEG-20M fused quartz capillary (30 m × 0.25 mm × 0.33 µm) | asianpubs.org |

| Carrier Gas | Helium | sigmaaldrich.com |

| Injection Mode | Split or Cold On-Column | nih.gov |

| Oven Program | Initial hold followed by a temperature ramp (e.g., 70°C ramped to 240°C) | sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) | asianpubs.org |

The method's performance is validated by assessing linearity, recovery, and precision, with recovery rates for spiked samples typically ranging from 94.5% to 107.9%. asianpubs.org

Chiral Chromatography for Enantiomeric Purity Assessment

Omeprazole is a chiral compound, existing as (S)- and (R)-enantiomers. farmaciajournal.com Consequently, this compound is also chiral, and assessing its enantiomeric purity is crucial. Chiral chromatography, particularly chiral HPLC, is the definitive method for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as Chiralcel OD-H or Chiralpak IA, are highly effective for resolving the enantiomers of omeprazole and its related substances. nih.govbanglajol.infonih.gov These separations are typically performed under normal-phase or polar organic conditions. nih.govresearchgate.net A common mobile phase might consist of a mixture of n-hexane, an alcohol like 2-propanol or ethanol (B145695), and a small amount of an amine additive like diethylamine (DEA) to improve peak shape and resolution. nih.govbanglajol.info

Method validation for enantiomeric purity includes demonstrating linearity over a concentration range, with correlation coefficient values often exceeding 0.999 for both enantiomers. banglajol.infonih.gov The sensitivity of the method is critical for quantifying trace amounts of the undesired enantiomer, with limits of detection (LOD) and quantification (LOQ) established at low µg/mL levels. banglajol.infonih.gov

Table 3: Comparative Data for Chiral HPLC Methodologies

| Parameter | Method 1 | Method 2 | Source |

|---|---|---|---|

| CSP | Chiralcel OD-H (250mm x 4.6 mm, 5µm) | Chiralpak IA | banglajol.infonih.govnih.gov |

| Mobile Phase | n-hexane/2-propanol/acetic acid/triethylamine (100:20:0.2:0.1, v/v) | methyl tert-butylether/ethyl acetate/ethanol/diethylamine (60:40:5:0.1, v/v) | banglajol.infonih.gov |

| Flow Rate | 1.2 mL/min | Not Specified | banglajol.infonih.gov |

| Detection | UV at 300 nm | Not Specified | banglajol.infonih.gov |

| (R)-Enantiomer LOQ | 3.51 µg/mL | 333 ng/mL (0.333 µg/mL) | banglajol.infonih.gov |

Supercritical Fluid Chromatography (SFC) Development

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as high separation efficiency, faster analysis times, and reduced use of organic solvents. nih.govchromatographyonline.comjasco-global.com SFC is particularly well-suited for the semi-preparative separation of omeprazole enantiomers, allowing for the isolation of highly pure enantiomers. nih.gov

In SFC, supercritical carbon dioxide is used as the main component of the mobile phase, often modified with a small percentage of an organic solvent, such as ethanol or methanol (B129727), to adjust solvent strength and selectivity. nih.govjasco-global.com The separation is performed on a chiral stationary phase, similar to those used in chiral HPLC. nih.gov The optimization of SFC methods involves evaluating different organic modifiers, injection volumes, and sample concentrations to maximize enantiomeric purity and production rates. nih.gov

Table 4: SFC Method Parameters for Enantiomeric Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | CHIRALPAK IC (4.6 mm I.D. x 150 mm) | jasco-global.com |

| Mobile Phase | CO2 / Methanol (60/40) | jasco-global.com |

| Flow Rate | 3.0 mL/min | jasco-global.com |

| Column Temperature | 40 °C | jasco-global.com |

| Back Pressure | 15 MPa | jasco-global.com |

| Detection | UV at 300 nm | jasco-global.com |

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and understanding the conformational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For a compound like this compound, distinct signals would be observed for the aromatic protons on the benzimidazole (B57391) and pyridine (B92270) rings, the methoxy groups, the methyl groups on the pyridine ring, the methylene protons, and the crucial singlet peak for the methyl ester protons, which typically appears around 3.7 ppm. aocs.org The ¹³C NMR spectrum complements this by providing information about the carbon skeleton of the molecule.

2D NMR: Two-dimensional NMR techniques are used to establish connectivity between atoms. For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable as it correlates each proton with its directly attached carbon atom. nih.gov This allows for unambiguous assignment of the ¹H and ¹³C signals, confirming the precise structure of the ester. Other 2D techniques can further reveal proton-proton couplings and long-range proton-carbon correlations, providing a complete picture of the molecular structure and aiding in conformational analysis. nih.gov The application of these advanced NMR methods is superior to lower-resolution spectroscopic techniques for assessing the structural integrity of complex pharmaceutical compounds. nih.gov

Table 5: Illustrative ¹H NMR Chemical Shifts for Omeprazole-Related Structures

| Proton Environment | Typical Chemical Shift (δ, ppm) | Source |

|---|---|---|

| Pyridine Ring CH3 | 2.19, 2.27 | researchgate.net |

| Benzimidazole OCH3 | 3.72 | researchgate.net |

| Pyridine Ring OCH3 | 3.86 | researchgate.net |

| Methylene (CH2) | 4.88 | researchgate.net |

| Aromatic Protons (CH) | 6.95 - 8.06 | researchgate.net |

| N(1)-Methylated CH3 | 4.00 | researchgate.net |

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis (e.g., LC-MS/MS, HRMS)

Detailed mass spectrometry data for this compound is not extensively available in the public domain. The methodologies described below for Omeprazole would be analogous for its methyl ester derivative.

Mass spectrometry is a pivotal technique for the structural elucidation of Omeprazole and its related substances by analyzing their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments.

When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for separating complex mixtures and identifying individual components. In the analysis of Omeprazole, the protonated molecule [M+H]⁺ is typically observed at an m/z of 346. clearsynth.com Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the parent ion, providing insights into its structure. The fragmentation of Omeprazole is complex due to the various potential protonation sites on the molecule. synzeal.com

Key fragmentation pathways for Omeprazole often involve the cleavage of the sulfinyl bridge connecting the benzimidazole and pyridine rings. A major fragment ion is frequently observed at m/z 198, which corresponds to the protonated 2-mercaptobenzimidazole moiety. clearsynth.com Another significant fragment can be seen at m/z 149. clearsynth.com Isotopic analysis, often utilizing regioselectively labeled analogs (e.g., ¹⁴C, ³⁴S, ¹⁸O), can provide unambiguous confirmation of the elemental composition of these fragment ions, which is crucial for mapping the fragmentation pathways accurately. synzeal.com

Table 1: Key Mass Fragments of Omeprazole

| m/z Value | Proposed Fragment Structure |

|---|---|

| 346 | [M+H]⁺ (Protonated Omeprazole) |

| 198 | Protonated 2-mercaptobenzimidazole moiety |

| 149 | Fragment from the (4-methoxy-3,5-dimethylpyridine-2-yl)methanesulfinyl moiety |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Polymorph Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying functional groups and studying the polymorphic forms of a substance. These techniques are non-destructive and provide a molecular fingerprint of the compound.

Infrared (IR) Spectroscopy: The IR spectrum of Omeprazole displays characteristic absorption bands corresponding to its various functional groups. Key vibrational modes include N-H stretching, C-H stretching of aromatic and methyl groups, C=N and C=C stretching of the heterocyclic rings, and the S=O stretching of the sulfoxide (B87167) group. The S=O stretch is a particularly important band for characterizing Omeprazole and is typically observed around 1008 cm⁻¹. bldpharm.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of Omeprazole also shows characteristic peaks that can be used for identification and structural analysis. bldpharm.com Both IR and Raman spectroscopy are sensitive to changes in the crystal lattice, making them valuable tools for identifying and distinguishing between different polymorphic forms of Omeprazole.

Table 2: Selected Vibrational Bands for Omeprazole

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~1008 | S=O Stretch | Raman |

| ~960 | -CH Deformation (Benzimidazole) | Raman |

| ~426 | Ring Deformation (Benzimidazole) | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Degradation Monitoring

While specific UV-Vis spectral data for this compound is not widely published, the principles of its use for purity and degradation monitoring would be similar to those for Omeprazole.

UV-Vis spectroscopy is a straightforward and robust method for the quantitative analysis of Omeprazole and for monitoring its stability. Omeprazole exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) typically around 302 nm in a suitable solvent system like a mixture of methanol and ammonium acetate. ramidus.se This absorbance is due to the electronic transitions within the conjugated systems of the benzimidazole and pyridine rings.

For purity assessment, the absorbance at a specific wavelength is measured and compared to that of a standard of known concentration. The method is validated for linearity, precision, and accuracy. ramidus.se

UV-Vis spectroscopy is also highly effective for monitoring the degradation of Omeprazole, which is known to be unstable in acidic conditions. pharmaffiliates.com Degradation leads to a change in the chemical structure, which in turn alters the UV spectrum. This can manifest as a decrease in the absorbance at the λmax of the parent drug and the appearance of new absorption bands corresponding to the degradation products. simsonpharma.compharmaffiliates.com By monitoring these spectral changes over time, the kinetics of degradation can be studied. ramidus.se First-order derivative spectrophotometry can also be employed to resolve the spectra of Omeprazole from its impurities, enhancing the specificity of the analysis.

Table 3: UV-Vis Spectroscopy Parameters for Omeprazole Analysis

| Parameter | Value/Range |

|---|---|

| Maximum Wavelength (λmax) | ~302 nm |

| Linearity Range | 0.5 to 14.0 mg/mL (in specific HPLC-UV methods) |

| Common Solvents | Methanol:Ammonium Acetate, 0.1 N NaOH |

Solid-State Characterization Techniques

X-ray Powder Diffraction (XRPD) for Crystalline Structure and Polymorphism

Specific X-ray powder diffraction data for this compound is not available in the public record. The following details for Omeprazole demonstrate the utility of this technique.

X-ray powder diffraction (XRPD) is the primary technique for the solid-state characterization of crystalline materials. It provides information about the crystal structure and can be used to identify different polymorphic forms, which may have different physical properties such as solubility and stability.

Omeprazole is known to exist in multiple crystalline forms, often designated as Form A, Form B, and Form C. Each of these polymorphs produces a unique XRPD pattern, characterized by a specific set of diffraction peaks at particular scattering angles (2θ) and with distinct relative intensities. These patterns serve as fingerprints for identifying the specific crystalline form present in a sample. For instance, Omeprazole Form C is distinguished by a very strong peak corresponding to a d-value of 9.5-9.6 Å.

The analysis of XRPD patterns is crucial during pharmaceutical development to ensure the consistent production of the desired polymorph and to detect any unwanted polymorphic transformations during manufacturing or storage.

Table 4: Characteristic XRPD d-values for a Crystalline Form of Omeprazole (Form C)

| d-value (Å) | Relative Intensity |

|---|---|

| 9.5-9.6 | very strong |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Transitions and Stability

Specific DSC and TGA data for this compound are not publicly documented. The thermal behavior of Omeprazole, as described below, provides a relevant reference.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. The DSC thermogram of pure Omeprazole shows an endothermic peak corresponding to its melting point, which is often observed around 155-160°C. However, the melting behavior of Omeprazole is highly dependent on the heating rate. At lower heating rates, decomposition can occur prior to melting, leading to a shift in the melting endotherm to lower temperatures. This indicates that Omeprazole decomposes around its melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to evaluate the thermal stability of a compound and to study decomposition processes. TGA studies on Omeprazole show that it begins to lose weight (decompose) at temperatures starting around 135°C. The onset of decomposition is also influenced by the heating rate. TGA, in conjunction with DSC, provides a comprehensive picture of the thermal stability of Omeprazole.

Table 5: Thermal Analysis Data for Omeprazole

| Technique | Observation | Approximate Temperature |

|---|---|---|

| DSC | Melting Endotherm | ~155-160°C (heating rate dependent) |

| TGA | Onset of Decomposition | ~135°C (heating rate dependent) |

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Detailed SEM and particle size analysis for this compound is not publicly available. The information for Omeprazole and its formulations serves as an example of the application of this technique.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and texture of solid materials at high magnification. For pharmaceutical powders, SEM provides valuable information about particle shape, size, and surface characteristics.

The morphology of Omeprazole particles can vary depending on the crystallization process and can influence properties such as flowability and dissolution rate. SEM analysis can reveal if the particles are crystalline with well-defined facets, or if they are amorphous or aggregated.

Particle size analysis is often performed in conjunction with SEM. Techniques like sieve analysis can be used to determine the particle size distribution of a powder. For Omeprazole magnesium, a D₅₀ value (the median particle size) of 100 μm has been reported, indicating a moderately fine powder. This information is critical for formulation development, as particle size can significantly impact the manufacturing process and the performance of the final dosage form.

Chemical Stability and Degradation Pathway Studies of Omeprazole Acid Methyl Ester

Forced Degradation Studies Under Various Stress Conditions

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule. Studies on Omeprazole (B731) have explored its degradation under photolytic, thermal, and oxidative stress. figshare.comresearchgate.net

Omeprazole has demonstrated significant sensitivity to light. farmaciajournal.comunina.it Exposure to ultraviolet (UV) radiation can catalyze its degradation, generating a highly fluorescent degradation product. conicet.gov.ar The degradation process is accelerated by light, leading to a faster decline in the concentration of the active compound compared to when it is stored in the dark. farmaciajournal.com Studies have shown that the decomposition kinetics under light exposure follow a zero-order model. farmaciajournal.comconicet.gov.ar The mechanism involves the absorption of light energy, which excites the molecule to a higher energy state, initiating chemical reactions that lead to the formation of various degradants. One study noted that after 6 months of storage at 40°C and 75% relative humidity, samples exposed to light showed faster degradation than those protected from light. farmaciajournal.com

Elevated temperatures significantly accelerate the degradation of Omeprazole. thepharmajournal.comptfarm.pl Solid-state kinetic studies have shown that the decomposition of Omeprazole at increased temperatures can be described by first-order reaction kinetics. ptfarm.pl The rate of degradation is highly dependent on the temperature, as described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. farmaciajournal.comptfarm.pl

In one study, the thermal degradation was conducted at temperatures ranging from 313 K to 393 K (40°C to 120°C). ptfarm.pl The primary decomposition product observed in samples stored at 393 K (120°C) for 20 hours was identified via HPLC. ptfarm.pl The presence of humidity further influences thermal degradation. farmaciajournal.comresearchgate.net

Table 1: Kinetic and Thermodynamic Parameters of Omeprazole Degradation in the Solid State

This table is interactive. You can sort and filter the data.

| Temperature (K) | Relative Humidity (%) | Rate Constant (k) x 10⁻⁷ (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| 313 | - | 0.03 | 110.5 |

| 333 | - | 0.45 | 110.5 |

| 353 | - | 4.21 | 110.5 |

| 373 | - | 28.70 | 110.5 |

| 393 | - | 158.00 | 110.5 |

| 353 | 25.0 | 4.90 | 108.6 |

| 353 | 50.9 | 6.70 | 108.6 |

| 353 | 76.4 | 8.80 | 108.6 |

| 353 | 90.0 | 11.20 | 108.6 |

Data sourced from studies on solid-state degradation kinetics. ptfarm.pl

Omeprazole is susceptible to oxidative degradation. rsc.org Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) have been performed to elucidate the pathways and identify the resulting by-products. rsc.orgresearchgate.net The sulfinyl group in the Omeprazole structure is a primary target for oxidation, often leading to the formation of sulfone derivatives. nih.gov

Electrochemical oxidation studies have also provided insight into its degradation. Using a boron-doped diamond (BDD) anode, Omeprazole was shown to be completely removed, with a total organic carbon (TOC) reduction of about 78%. nih.gov The degradation kinetics followed a pseudo-first-order reaction. nih.gov A number of by-products from oxidative stress have been identified, including Omeprazole sulfone and N-oxide derivatives. rsc.orgscienceopen.com Detailed analysis using techniques like LC-MS has identified several heteroaromatic intermediates and hydroxylated derivatives, as well as short-chain carboxylic acids as final mineralization products. nih.gov

Solution-State Stability under Varied pH and Ionic Strength Conditions

The stability of Omeprazole in solution is critically dependent on the pH. It is notoriously unstable in acidic conditions and exhibits significantly greater stability in neutral to alkaline environments. scispace.commdpi.comresearchgate.net

The degradation in acidic solution is rapid; at a pH below 4, Omeprazole degrades almost completely within a few hours. thepharmajournal.comresearchgate.net The degradation half-life is reported to be as short as 10 minutes at a pH below 5, whereas at a pH of 6.5, it extends to 18 hours. mdpi.com The maximum stability is observed at a pH of 11. scispace.comsemanticscholar.org The decomposition rate has been found to be directly related to the concentration of hydrogen ions. scispace.comsemanticscholar.org The degradation in solution typically follows pseudo-first-order kinetics. chula.ac.th This acid-catalyzed hydrolysis is a key pathway for its degradation. chula.ac.th

Table 2: Half-life of Omeprazole at Various pH Values and Temperatures

This table is interactive. You can sort and filter the data.

| pH | Temperature (°C) | Half-life |

|---|---|---|

| 5.0 | 25 | 43 minutes |

| 7.0 | 25 | 14.5 hours |

| 8.0 | 25 | 14 days |

| 10.0 | 25 | 2.8 months |

| 5.0 | 40 | 8 minutes |

| 7.0 | 40 | 3.2 hours |

| 8.0 | 40 | 3.5 days |

| 10.0 | 40 | 19 days |

| 5.0 | 50 | 3 minutes |

| 7.0 | 50 | 1.2 hours |

| 8.0 | 50 | 1.3 days |

| 10.0 | 50 | 8 days |

Data derived from studies on the chemical kinetics of Omeprazole in solution. chula.ac.th

Identification and Characterization of Chemical Degradation Products

Numerous studies have focused on identifying and characterizing the products formed during the degradation of Omeprazole under various stress conditions. Techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-high resolution mass spectrometry (LC-HRMS), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this process. rsc.orgfigshare.comresearchgate.net

Under forced degradation conditions (acidic, alkaline, oxidative, photolytic, and thermal), a multitude of degradation products have been identified. figshare.com One comprehensive study reported the formation of sixteen degradation products, which were characterized using LC-MS/MS and accurate mass measurements. rsc.org In acidic conditions, the main degradation products include a rearranged monomer and various dimer species. nih.gov Oxidative stress leads to specific products such as Omeprazole sulfone and N-oxides. rsc.orgnih.gov

Table 3: Major Degradation Products of Omeprazole Identified Under Stress Conditions

This table is interactive. You can sort and filter the data.

| Degradation Product | Stress Condition | Analytical Method |

|---|---|---|

| Omeprazole Sulfide | Acid Hydrolysis, Thermal | HPLC, LC-MS |

| Omeprazole Sulfone | Oxidative | HPLC, LC-MS |

| 5-methoxy-2-benzimidazole-2-thiol | Acid Hydrolysis | HPLC-MS |

| Rearranged Monomer | Acid Hydrolysis | LC-HRMS |

| Dimer Species | Acid Hydrolysis | LC-HRMS |

| OMP-1 to OMP-16 (various structures) | Acid, Base, Neutral Hydrolysis, Oxidative | Q-TOF-LC-ESI-MS/MS, NMR |

| Heteroaromatic Intermediates | Electrochemical Oxidation | LC-MS |

| Carboxylic Acids (e.g., oxalic, formic) | Electrochemical Oxidation | Ion-Exclusion HPLC |

Compiled from various forced degradation studies. rsc.orgnih.govnih.govwaters.com

Long-Term Chemical Stability Assessment in Different Matrices (excluding biological)

Long-term stability studies are essential to determine the appropriate storage conditions and shelf-life of a compound. For Omeprazole, these studies are typically conducted under controlled temperature and humidity conditions according to ICH guidelines. farmaciajournal.comresearchgate.net

Accelerated stability studies, for instance at 40°C and 75% relative humidity for 6 months, are used to predict long-term stability at room temperature (e.g., 25°C). farmaciajournal.comresearchgate.net Based on such accelerated testing, the time for Omeprazole concentration to fall to 90% of its initial value at 25°C was estimated to be 12.11 months when protected from light and 8.50 months when exposed to light. farmaciajournal.comresearchgate.net Long-term stability tests have also been performed over periods extending up to 3 years to confirm these predictions and establish a definitive expiration date. researchgate.net The stability is also highly dependent on the formulation and packaging, which must protect the sensitive compound from moisture and light. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of Omeprazole Acid Methyl Ester

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules. biomedgrid.com Studies on omeprazole (B731) and its analogues have utilized DFT to understand their stability, reactivity, and potential interaction mechanisms. nih.govplos.org

The electronic structure is often analyzed through the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov For omeprazole, DFT calculations have shown a relatively low HOMO-LUMO gap, which is consistent with its nature as a prodrug that undergoes chemical transformation. biomedgrid.com

Molecular Electrostatic Potential (MEP) maps are another key output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For omeprazole, the MEP map shows the most negative potential regions are typically located around the oxygen and nitrogen atoms, indicating these as likely sites for protonation and interaction with electrophiles. biomedgrid.com

Thermodynamic properties such as Gibbs free energy and dipole moment are also calculated to assess stability and polarity. A more negative free energy value suggests greater thermodynamic stability. biomedgrid.com The dipole moment influences the molecule's solubility and its ability to engage in non-bonding interactions with biological targets. nih.gov

While specific values for Omeprazole Acid Methyl Ester are not published, they are expected to closely mirror those of omeprazole, with the primary difference arising from the electronic influence of the methyl ester group in place of the carboxylic acid on the benzimidazole (B57391) ring.

| Property | Value | Significance | Reference |

|---|---|---|---|

| Free Energy | -1439.246 Hartree | Indicates thermodynamic stability of the optimized structure. | biomedgrid.com |

| Dipole Moment | 3.4410 Debye | Reflects the overall polarity of the molecule, influencing solubility and interactions. | biomedgrid.complos.org |

| HOMO Energy | -5.74 eV | Relates to the tendency to donate electrons. | biomedgrid.com |

| LUMO Energy | -1.41 eV | Relates to the tendency to accept electrons. | biomedgrid.com |

| HOMO-LUMO Gap (ΔE) | 4.33 eV | Indicates chemical reactivity and kinetic stability. | biomedgrid.com |

| Max Negative MEP | -0.2334 a.u. | Highlights regions susceptible to electrophilic attack (e.g., N, O atoms). | biomedgrid.com |

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Computational methods are used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them.

For the omeprazole scaffold, conformational analysis has been performed using semi-empirical, ab-initio, and DFT methods. nih.gov These studies systematically explore rotations around key single bonds, such as the torsion angles defining the orientation of the benzimidazole and pyridine (B92270) rings relative to the central sulfinyl-methylene bridge. nih.gov This flexibility allows the molecule to adopt various shapes, often categorized as "extended" or "folded" conformations. nih.gov

A critical feature of the omeprazole energy landscape is tautomerism within the benzimidazole ring. The proton on the benzimidazole nitrogen can reside on either nitrogen atom, leading to two distinct tautomers: the 5-methoxy and 6-methoxy forms. nih.govresearchgate.net Computational studies have revealed significant energy differences between these tautomers and their respective conformers. nih.gov For (S)-omeprazole, the "extended M" conformation of the 6-methoxy tautomer has been identified as the most stable conformer in the gas phase. nih.gov In solution, both tautomers are present in a dynamic equilibrium. researchgate.net

Reaction Mechanism Simulations for Key Transformations

Understanding the reaction mechanisms that a molecule undergoes is vital, especially for a prodrug like omeprazole that requires chemical activation. Computational simulations can map out the entire reaction pathway, identifying transition states and calculating activation energy barriers.

Two key transformations have been studied for the omeprazole core structure:

Acid-Catalyzed Activation: In the acidic environment of the stomach's parietal cells, omeprazole undergoes a multi-step transformation to become an active inhibitor of the H+/K+-ATPase proton pump. nih.gov DFT calculations have been used to elucidate this mechanism, which involves protonation followed by conversion to a reactive sulfenic acid intermediate. nih.govresearchgate.net This intermediate can then form a disulfide bond with a cysteine residue on the proton pump. nih.gov Quantum chemical calculations suggest that the formation of this disulfide complex is the rate-determining step of the inhibition process. nih.govresearchgate.net

Metabolic Transformations: Omeprazole is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4. acs.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been employed to simulate these enzymatic reactions. acs.org These studies model the hydroxylation of the pyridine and benzimidazole rings and the sulfoxidation of the chiral sulfur atom. acs.org For instance, DFT calculations on the hydroxylation of R- and S-omeprazole by a model CYP2C19 active species found activation free energy barriers of 15.7 and 17.5 kcal/mol, respectively, for the initial hydrogen abstraction step. researchgate.net

These reaction mechanisms are fundamental to the omeprazole scaffold. Therefore, this compound is expected to undergo a similar acid-catalyzed activation pathway and be susceptible to related metabolic transformations, with the kinetics and thermodynamics of these reactions being influenced by the ester functionality.

| Reaction | Enzyme/Condition | Substrate | Calculated Barrier (ΔG‡) | Method | Reference |

|---|---|---|---|---|---|

| Hydrogen Abstraction (Hydroxylation) | CYP2C19 Model | R-omeprazole | 15.7 kcal/mol | DFT | researchgate.net |

| Hydrogen Abstraction (Hydroxylation) | CYP2C19 Model | S-omeprazole | 17.5 kcal/mol | DFT | researchgate.net |

| Disulfide Complex Formation | Aqueous Phase (Acidic) | S-omeprazole | ~35-40 kcal/mol (relative to protonated species) | DFT (M062X) | nih.govresearchgate.net |

Molecular Dynamics Simulations for Solution-State Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in a condensed phase, such as in water or in complex with a protein, over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment.

MD simulations on omeprazole analogues have been used to assess the stability of protein-ligand complexes. nih.govplos.org Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable, low-fluctuation RMSD value suggests the system has reached equilibrium and the ligand is stably bound. plos.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions. High RMSF values highlight flexible regions of the molecule. plos.org

Radius of Gyration (rGyr): Represents the compactness of the molecule. A stable rGyr suggests the molecule maintains a consistent shape and folding state. plos.org

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent, providing information on its interaction with the surrounding environment. plos.org

In studies of omeprazole derivatives, MD simulations lasting up to 100 nanoseconds have been used to confirm the stability of the compounds within the binding pocket of target proteins. nih.govplos.org Other MD studies have explored the interaction of omeprazole with cyclodextrins, showing how the benzimidazole moiety is included within the cyclodextrin (B1172386) cavity. researchgate.net These computational techniques would be directly applicable to this compound to predict its conformational dynamics in solution, its stability when interacting with biological targets, and its general solution-state behavior.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is used to calculate the absolute magnetic shieldings of nuclei. researchgate.net These calculated shieldings can then be converted into chemical shifts (δ) for comparison with experimental data, helping to assign complex spectra. researchgate.net For omeprazole, theoretical calculations have been instrumental in assigning the ¹H and ¹³C NMR signals and in distinguishing between the 5-methoxy and 6-methoxy tautomers, which have distinct spectral signatures. researchgate.netsemanticscholar.org

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. plos.org These calculations help to assign experimental absorption bands to specific molecular motions, such as C=O stretches, N-H bends, and C-H stretches. This information confirms the presence of specific functional groups and provides a vibrational fingerprint for the molecule. Studies on omeprazole derivatives have used calculated FT-IR spectra to confirm their structural attributes. nih.govplos.org

These computational methods can be directly applied to this compound to predict its ¹H, ¹³C, and other relevant NMR spectra, as well as its characteristic IR and Raman vibrational frequencies, providing a theoretical benchmark for experimental characterization.

| Carbon Atom | Tautomer 1 (5-methoxy) in solution | Tautomer 2 (6-methoxy) in solution | Solid State (Tautomer 2) | Reference |

|---|---|---|---|---|

| C2 | 155.4 | 153.5 | 156.6 | semanticscholar.org |

| C4 | 101.1 | 121.6 | 91.6 | semanticscholar.org |

| C5 | 157.4 | 114.2 | 156.6 | semanticscholar.org |

| C6 | 115.3 | 158.2 | 111.8 | semanticscholar.org |

| C7 | 113.1 | 94.0 | 120.6 | semanticscholar.org |

| Pyridine C=N | 164.6 | 164.6 | 163.9 | semanticscholar.org |

Applications of Omeprazole Acid Methyl Ester in Advanced Chemical Research

Use as a Chemical Probe for Mechanistic Studies

While direct studies employing Omeprazole (B731) Acid Methyl Ester as a chemical probe are not extensively documented, its structural relationship to omeprazole allows for its application in dissecting the mechanism of action of proton pump inhibitors (PPIs). Omeprazole itself is a prodrug that, in the acidic environment of parietal cells, undergoes a complex acid-catalyzed rearrangement to form a reactive tetracyclic sulfenamide (B3320178). whiterose.ac.ukscispace.com This active species then covalently binds to cysteine residues on the H+/K+-ATPase enzyme, inhibiting gastric acid secretion. nih.govnih.gov

Omeprazole Acid Methyl Ester, possessing the core benzimidazole (B57391) and pyridine (B92270) rings linked by a methylsulfinyl group, can serve as an analogue to investigate this transformation. whiterose.ac.uk Researchers can utilize it to explore the following:

Activation Kinetics: By comparing the rate of conversion of the methyl ester derivative to its corresponding reactive species against that of omeprazole, scientists can elucidate the electronic influence of the ester group on the acid-catalyzed rearrangement.

Enzyme Interaction: The derivative can be used in competitive binding assays to understand how modifications on the benzimidazole ring affect interaction with the H+/K+-ATPase pump before the covalent bond is formed.

Metabolic Pathways: The metabolism of omeprazole is complex, involving cytochrome P450 enzymes like CYP2C19 and CYP3A4. nih.govacs.org Studying the metabolic fate of this compound can provide insights into how different functional groups alter susceptibility to enzymatic degradation, helping to design more stable and effective PPIs.

Its utility as a probe lies in its ability to act as a control or modified agent in experiments designed to map the intricate chemical and biological pathways central to the therapeutic effect of omeprazole and related drugs.

Reference Standard in Analytical Method Development

The most established application of this compound is its use as a certified reference standard in the development and validation of analytical methods for omeprazole. clearsynth.com In pharmaceutical quality control, it is critical to identify and quantify any process-related impurities and degradation products to ensure the safety and efficacy of the final drug product. This compound is recognized as a key process-related impurity of omeprazole, often designated as "Impurity C". farmaciajournal.comchromatographyonline.comresearchgate.net

Its role is crucial for:

Method Validation: It is used to validate the specificity, linearity, accuracy, and precision of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Liquid Chromatography (RP-LC). farmaciajournal.comresearchgate.net

Purity Testing: Analytical laboratories use it to confirm the absence or quantify the presence of this specific impurity in batches of bulk omeprazole and its pharmaceutical formulations. chromatographyonline.com

Stability Studies: It helps in stability-indicating assays to monitor the degradation of omeprazole under various stress conditions.

Numerous validated chromatographic methods have been developed for the separation and determination of omeprazole and its related impurities, where this compound is a key analyte. farmaciajournal.comresearchgate.net

| Analytical Technique | Column | Mobile Phase / Eluent | Flow Rate | Detection | Linearity Range (for Impurity C) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|---|---|

| RP-LC | Zorbax Extend C18 | Acetonitrile: Water: Triethylamine (pH 9.5) | 0.8 mL/min | UV at 280 nm | 1.0772-16.158 µg/mL | 1.665 µg/mL | farmaciajournal.comresearchgate.net |

| HPLC | C8 (125 mm × 4.6 mm, 5-μm) | Acetonitrile and Disodium hydrogen phosphate solution (pH 7.6) | 1.0 mL/min | UV at 303 nm | Not specified | Not specified | chromatographyonline.com |

| RP-HPLC | Octodecyl silica gel C18 (250 × 4.6 mm, 5 μm) | Acetonitrile-isopropanol-water-orthophosphoric acid (35:15:45:5) | 0.5 cm³/min | Amperometric at 0.85 V | Not specified | Not specified | google.com |

Building Block for Novel Chemical Entities and Libraries

In medicinal chemistry, existing drug molecules and their key intermediates are often used as scaffolds or building blocks for the synthesis of novel chemical entities. This compound serves as a valuable starting material or intermediate in the synthesis of new compounds. google.com Its structure contains multiple reactive sites that can be targeted for chemical modification to generate libraries of new analogues for drug discovery programs. scispace.comresearchgate.net

Key synthetic applications include:

Analogue Synthesis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, hydrazides, or other esters. These modifications can alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, potentially leading to improved therapeutic profiles.

Prodrug Development: The ester can be part of a prodrug strategy, where the molecule is designed to be cleaved in vivo to release an active compound.

Combinatorial Chemistry: The core structure of this compound can be used in combinatorial synthesis to rapidly generate a large number of diverse compounds. For instance, modifications can be made to the benzimidazole or pyridine rings to explore structure-activity relationships (SAR). Research into designing new omeprazole derivatives by substituting various functional groups has highlighted the potential for creating analogues with enhanced binding affinity and improved chemical reactivity and stability profiles. nih.gov

The synthesis of omeprazole itself involves multiple steps where related structures are formed, and the controlled synthesis of impurities like the methyl ester is essential for their use as standards. google.comsphinxsai.com This synthetic knowledge can be leveraged to use the ester as a starting point for creating novel proton pump inhibitors or agents with entirely different biological targets.

Potential in Material Science and Solid-State Engineering

The solid-state properties of a pharmaceutical compound, including its crystalline form (polymorphism), have a profound impact on its stability, solubility, and bioavailability. While specific research into the material science of this compound is not widely published, its structural similarity to omeprazole, which is known to exist in different polymorphic forms (Form A and Form B), suggests significant potential in this area. google.com

The study of this compound in solid-state engineering could involve:

Polymorph Screening: Investigating whether the compound can crystallize into different forms. Each polymorph could exhibit unique thermal properties, stability, and dissolution rates. Characterization would involve techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), which have been used to study omeprazole and its salts. researchgate.net

Crystallinity Analysis: As a reference standard, having a well-defined and highly crystalline form is essential for consistency and accuracy. Techniques such as Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy and Scanning Electron Microscopy (SEM) can be used to characterize its solid-state form and morphology. researchgate.net

Co-crystal Engineering: There is potential to form co-crystals of this compound with other molecules (co-formers). Co-crystallization is a modern technique used in solid-state engineering to modify the physicochemical properties of a compound without altering its chemical structure. This could be explored to enhance its long-term stability as a reference material or to study intermolecular interactions.

Understanding and controlling the solid-state properties of this compound is crucial for its reliable application as an analytical standard and could open avenues for its use in advanced material design.

Emerging Research Directions and Future Perspectives for Omeprazole Acid Methyl Ester

Development of Novel Eco-friendly Synthetic Routes

One area of focus is the use of greener solvents and catalysts. For instance, research has demonstrated the optimization of omeprazole (B731) synthesis by modifying reaction media, such as using methanol (B129727)/water mixtures, which reduces the need for large quantities of organic solvents. researchgate.net This approach not inly lessens the ecological footprint but can also be more energy- and time-efficient. researchgate.net Another green approach involves the use of heteropolyacids, such as H3PW12O40, as efficient and reusable catalysts for the selective oxidation of sulfides to sulfoxides, a critical step in omeprazole synthesis. ijcce.ac.irresearchgate.net This method utilizes hydrogen peroxide, a cleaner oxidizing agent compared to traditional reagents. ijcce.ac.irresearchgate.net

Furthermore, biocatalytic methods are emerging as a promising eco-friendly route. These processes employ enzymes, which operate under mild conditions and exhibit high selectivity, thereby minimizing waste and hazardous byproducts. mdpi.com The application of biocatalysis in the synthesis of proton pump inhibitors like esomeprazole (B1671258) has shown potential for industrial-scale production. mdpi.com

Novel synthetic strategies are also being explored, such as a procedure involving the formation of an ester of 5-methoxy thiobenzimidazole followed by coupling with a Grignard reagent. scispace.com While still under investigation, these innovative routes could lead to more streamlined and sustainable production methods for omeprazole and its derivatives. scispace.comresearchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The detection and quantification of trace-level impurities like Omeprazole Acid Methyl Ester are critical for ensuring the quality and safety of pharmaceutical products. Consequently, there is a continuous drive to develop more sensitive, specific, and rapid analytical methods. semanticscholar.orglcms.cz

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of omeprazole and its related substances. researchgate.netsemanticscholar.org However, recent advancements have led to the development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods. UHPLC offers significant advantages over conventional HPLC, including higher resolution, shorter run times, and increased sensitivity. nih.govchromatographyonline.com UHPLC, often coupled with mass spectrometry (MS), provides a powerful tool for the separation and identification of impurities. nih.gov

A notable development is the use of UPLC-Time-of-Flight/Mass Spectrometry (UPLC-TOF/MS), which allows for the identification of unknown impurities formed during stability studies of omeprazole. nih.gov This technique is instrumental in constructing degradation pathways for the drug. nih.gov Furthermore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for the quantification of trace-level genotoxic impurities in esomeprazole, demonstrating high sensitivity and selectivity. ijper.orgresearchgate.net

The European Pharmacopoeia outlines an HPLC method for purity testing of omeprazole, but newer methods are being developed to separate all specified synthesis impurities and degradation products in a single run. chromatographyonline.com These advanced chromatographic techniques are often developed using Quality-by-Design (QbD) principles, ensuring the robustness and reliability of the analytical method. nih.govchromatographyonline.com

Table 1: Advanced Analytical Techniques for Omeprazole and Impurity Analysis

| Technique | Application | Key Advantages |

| UPLC-TOF/MS | Identification of unknown degradation products of omeprazole. nih.gov | High resolution, mass accuracy for structural elucidation. nih.gov |

| LC-MS/MS | Quantification of trace-level genotoxic impurities. ijper.orgresearchgate.net | High sensitivity, selectivity, and accuracy. ijper.orgresearchgate.net |

| UHPLC | Separation of omeprazole and its related impurities. chromatographyonline.commdpi.com | Faster analysis, higher efficiency, and resolution. chromatographyonline.com |

| Capillary Electrophoresis (CE) | Impurity profiling. semanticscholar.org | High peak efficiency and diverse separation modes. semanticscholar.org |

Integration of Computational and Experimental Methodologies

The integration of computational chemistry with experimental studies is providing unprecedented insights into the properties and reactivity of omeprazole and its related compounds, including this compound. nih.govplos.org Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, stability, and reactivity of these molecules. biomedgrid.comacs.orgacs.org

Computational studies have been employed to design and profile novel omeprazole derivatives with potentially enhanced therapeutic properties. nih.govplos.org By modifying the structure of omeprazole and calculating properties like binding affinity, chemical reactivity, and stability, researchers can screen for more effective and safer drug candidates in silico before undertaking expensive and time-consuming experimental synthesis and testing. nih.govplos.org These studies often analyze frontier molecular orbitals (HOMO and LUMO) to predict the reactivity and stability of the designed analogues. nih.govplos.orgbiomedgrid.com

DFT calculations have also been used to elucidate the mechanistic pathways of omeprazole's action, including its acid activation and the formation of the active inhibitor that binds to the proton pump. acs.org Such studies help in understanding the fundamental chemistry of how these drugs work at a molecular level. acs.org

The combination of Quantum Mechanics/Molecular Mechanics (QM/MM) methods allows for the study of enzymatic reactions, such as the metabolism of omeprazole by cytochrome P450 enzymes. acs.org These hybrid methods provide a detailed picture of the reaction mechanism within the complex protein environment, which is crucial for understanding drug metabolism and potential drug-drug interactions. acs.org

Table 2: Computational and Experimental Data Integration

| Computational Method | Experimental Correlation | Insights Gained |

| DFT Calculations | Spectroscopic data (FT-IR, UV-Vis) | Confirmation of geometrical attributes and electronic transitions. nih.govplos.org |

| Molecular Docking | In vitro binding assays | Prediction of binding affinities to target proteins. nih.govplos.org |

| QM/MM Simulations | In vivo/in vitro metabolic studies | Elucidation of metabolic pathways and selectivity. acs.org |

| ADMET Predictions | Pharmacokinetic studies | Profiling of absorption, distribution, metabolism, excretion, and toxicity. nih.govbiomedgrid.com |

Exploration of Solid-State Forms and Their Impact on Chemical Properties

The solid-state properties of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability. Omeprazole is known to exhibit polymorphism, meaning it can exist in different crystalline forms. researchgate.netrsc.orgdrugfuture.comresearchgate.net These polymorphs can have different physicochemical properties, making the study of its solid-state forms a critical area of research. researchgate.net